molecular formula C21H24FN5O3S B12915503 N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine CAS No. 581106-45-8

N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine

Cat. No.: B12915503
CAS No.: 581106-45-8
M. Wt: 445.5 g/mol
InChI Key: SKEFGDREBIAUKI-HAXDFEGKSA-N
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Description

The compound “(2R,3R,4S,5S)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(((2-fluorophenyl)thio)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base, a cyclopentylamino group, and a fluorophenylthio group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the purine base, the introduction of the cyclopentylamino group, and the attachment of the fluorophenylthio group. Typical reaction conditions might include:

    Formation of the purine base: This could involve cyclization reactions starting from simpler precursors.

    Introduction of the cyclopentylamino group: This might be achieved through nucleophilic substitution reactions.

    Attachment of the fluorophenylthio group: This could involve thiol-ene reactions or other sulfur-based chemistry.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve:

    Catalysts: To increase reaction rates.

    Solvents: To dissolve reactants and control reaction conditions.

    Purification steps: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially altering the purine base or the thioether linkage.

    Reduction: Possibly affecting the purine base or other functional groups.

    Substitution: Particularly at the amino or thioether groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides or other nucleophiles.

Major Products

The major products would depend on the specific reactions but could include:

    Oxidized derivatives: With altered functional groups.

    Reduced derivatives: With simplified structures.

    Substituted derivatives: With new functional groups replacing existing ones.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe for studying biological processes.

    Medicine: Possibly as a drug candidate for treating diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular targets: Such as enzymes or receptors.

    Pathways involved: Including signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(((2-chlorophenyl)thio)methyl)tetrahydrofuran-3,4-diol
  • (2R,3R,4S,5S)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(((2-bromophenyl)thio)methyl)tetrahydrofuran-3,4-diol

Uniqueness

The uniqueness of the compound lies in its specific functional groups, which can confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

581106-45-8

Molecular Formula

C21H24FN5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-[6-(cyclopentylamino)purin-9-yl]-5-[(2-fluorophenyl)sulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C21H24FN5O3S/c22-13-7-3-4-8-15(13)31-9-14-17(28)18(29)21(30-14)27-11-25-16-19(23-10-24-20(16)27)26-12-5-1-2-6-12/h3-4,7-8,10-12,14,17-18,21,28-29H,1-2,5-6,9H2,(H,23,24,26)/t14-,17-,18-,21-/m1/s1

InChI Key

SKEFGDREBIAUKI-HAXDFEGKSA-N

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O

Origin of Product

United States

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